molecular formula C20H21NO3S2 B2811769 N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide CAS No. 1421452-15-4

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide

Cat. No.: B2811769
CAS No.: 1421452-15-4
M. Wt: 387.51
InChI Key: JKLVKARNYQCWMR-UHFFFAOYSA-N
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Description

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide is a complex organic compound that features a benzamide core substituted with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a benzamide precursor. The thiophene moiety can be introduced through a series of reactions, including the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzamide core can produce amines.

Scientific Research Applications

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The thiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide core may also play a role in binding to specific proteins, affecting their function and leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene sulfoxides and sulfones share structural similarities and exhibit similar chemical reactivity.

    Benzamide derivatives: Compounds such as N-(4-isopropoxybenzyl)benzamide have similar core structures but differ in their substituents.

Uniqueness

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide is unique due to the combination of its thiophene and benzamide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c1-13(2)24-15-7-5-14(6-8-15)20(23)21-12-16-9-10-18(26-16)19(22)17-4-3-11-25-17/h3-11,13,19,22H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLVKARNYQCWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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